2-Chloro-N-(2-methoxyethyl)nicotinamide
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Overview
Description
2-Chloro-N-(2-methoxyethyl)nicotinamide is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinamide, where the amide nitrogen is substituted with a 2-methoxyethyl group and the pyridine ring is chlorinated at the 2-position
Mechanism of Action
Target of Action
It’s known that nicotinamide derivatives, to which this compound belongs, have a wide range of biological applications .
Mode of Action
Nicotinamide and its derivatives are known to interact with various biological targets, leading to a multitude of effects .
Result of Action
Nicotinamide derivatives are known to have antibacterial, antimicrobial, and antifungal properties, among others .
Biochemical Analysis
Biochemical Properties
Nicotinamide, a related compound, is known to interact with a variety of enzymes, proteins, and other biomolecules . It is a component of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions
Cellular Effects
Nicotinamide and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Chloro-N-(2-methoxyethyl)nicotinamide on these processes are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxyethyl)nicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinic acid.
Esterification: The 2-chloronicotinic acid undergoes esterification with methanol to form 2-chloromethyl nicotinate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methoxyethyl)nicotinamide can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring can be substituted by various nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the nicotinamide.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting nicotinic receptors or enzymes involved in nicotinamide metabolism.
Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study the function of nicotinamide-related pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methylisonicotinamide
- 6-Chloro-N,N-dimethylnicotinamide
- 2-Chloro-N-(2-morpholinoethyl)nicotinamide hydrochloride
- 2-Chloro-N-(2-(dimethylamino)ethyl)nicotinamide hydrochloride
Uniqueness
2-Chloro-N-(2-methoxyethyl)nicotinamide is unique due to the presence of the 2-methoxyethyl group, which can impart different physicochemical properties compared to other nicotinamide derivatives. This structural variation can influence its reactivity, solubility, and potential biological activity .
Properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-6-5-12-9(13)7-3-2-4-11-8(7)10/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFINLXQMMCABB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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